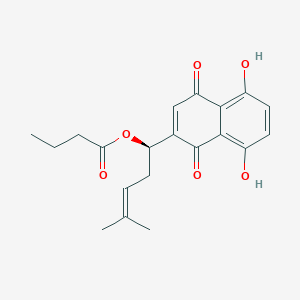

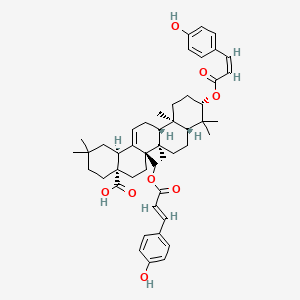

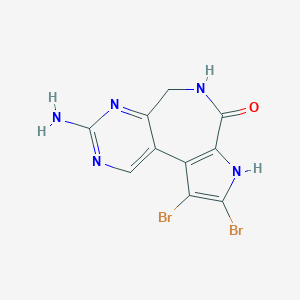

(2Z)-2-(hydroxyimino)-3-(4-hydroxyphenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

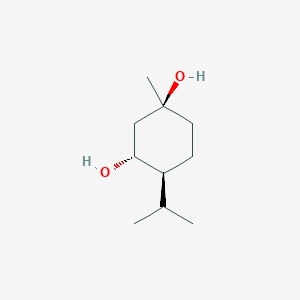

4-hydroxyphenylpyruvic acid oxime is a ketoxime obtained by condensation of the keto group of 4-hydroxyphenylpyruvic acid with hydroxylamine. It has a role as a fungal metabolite and a marine metabolite. It is a ketoxime, a monocarboxylic acid and a phenol. It derives from a (4-hydroxyphenyl)pyruvic acid.

科学的研究の応用

Renewable Building Block for Material Science

(Trejo-Machin et al., 2017) explored the use of 3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, as a renewable building block for material science. It enhances the reactivity of molecules towards benzoxazine ring formation, offering an environmentally friendly alternative to phenol.

Synthesis of Ureas and Hydroxamic Acids

(Thalluri et al., 2014) demonstrated the synthesis of ureas and hydroxamic acids from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate. This efficient method avoids racemization and is environmentally friendly.

Synthesis of Amino Acids

(Kitagawa et al., 2004) and (Kitagawa et al., 2005) reported the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids from 3-(heteroaryl)-2-(hydroxyimino)propanoic acids. This method prevents hydrogenolysis of bromine on the thiophene nucleus, yielding amino acids efficiently.

Food Contact Material Safety

(Flavourings, 2011) conducted a safety evaluation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters for use in food contact materials, ensuring consumer safety for non-fatty and non-alcoholic foods.

Biocatalysis in Pharmaceutical Synthesis

(Deussen et al., 2003) developed a biocatalytic approach for producing S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, a key building block in pharmaceuticals. This process is efficient, environmentally friendly, and scalable.

Drug Development

(Ahmed et al., 2012) synthesized and evaluated hydroxamic acid and ketoximic analogues from ketoprofen for potential use as dual-mechanism drugs, offering insight into the design of new therapeutic agents.

Enhancement of Chemical Stability and Liposolubility

(Chen et al., 2016) synthesized a derivative of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid to improve its chemical stability and liposolubility, broadening its potential applications.

Novel Approach in Organic Synthesis

(Ye et al., 2012) combined oxidative dearomatization with a transition-metal catalyzed sequence to prepare furoquinolinone and angelicin derivatives, demonstrating a novel approach in organic synthesis.

Luminescence in Inorganic Chemistry

(Xiang et al., 2016) synthesized Zn-based complexes using 3-(4-hydroxyphenyl)propanoic acid, contributing to the study of luminescence in inorganic complexes.

Chain Extender in Polymer Science

(Totaro et al., 2017) used 3-(4-Hydroxyphenyl)propionic acid as a chain extender in polymer science, enhancing mechanical properties and thermal stability.

Inhibitor of Itk in Immunology

(Buchanan et al., 2005) isolated derivatives from Polyscias murrayi that inhibit interleukin-2 inducible T-cell kinase, suggesting potential in immunology research.

Luminescence Properties in Supramolecular Chemistry

(Lu et al., 2014) reported the synthesis of complexes containing 3-(2-hydroxyphenyl)propanoic acid, contributing to the understanding of luminescence in supramolecular structures.

Corrosion Inhibition in Material Science

(Abu-Rayyan et al., 2022) explored the use of acrylamide derivatives as corrosion inhibitors, expanding the application of this compound in material science.

Anti-Aging Composition in Dermatology

(Wawrzyniak et al., 2016) developed an anti-aging skin care composition using 3-(4-hydroxyphenyl)propanoic acid amide, demonstrating its potential in dermatology.

Anti-Inflammatory Activities in Pharmacology

(Ren et al., 2021) isolated new phenolic compounds from Eucommia ulmoides Oliv. with anti-inflammatory activities, contributing to pharmacological research.

特性

分子式 |

C9H9NO4 |

|---|---|

分子量 |

195.17 g/mol |

IUPAC名 |

(2Z)-2-hydroxyimino-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H9NO4/c11-7-3-1-6(2-4-7)5-8(10-14)9(12)13/h1-4,11,14H,5H2,(H,12,13)/b10-8- |

InChIキー |

HOSMGQOSNROJPE-NTMALXAHSA-N |

異性体SMILES |

C1=CC(=CC=C1C/C(=N/O)/C(=O)O)O |

正規SMILES |

C1=CC(=CC=C1CC(=NO)C(=O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![alpha-[(Z)-2-Hexenyl]benzenemethanol](/img/structure/B1254275.png)

![(1S,9S)-6,11,12-trihydroxy-3-(hydroxymethyl)-5,13-dimethoxy-1,9-dimethyl-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaen-16-one](/img/structure/B1254276.png)